N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,2,2-trifluoroacetamide
Description
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,2,2-trifluoroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO4S/c1-2-22-12-6-4-3-5-11(12)18(13(19)14(15,16)17)10-7-8-23(20,21)9-10/h3-8,10H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBQEIONQTTZER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(C2CS(=O)(=O)C=C2)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,2,2-trifluoroacetamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C16H14F3N2O4S
- Molecular Weight : 396.35 g/mol
The biological activity of this compound is attributed to its structural features that allow interaction with various biological targets:
- Inhibition of Enzymatic Activity : The presence of the thiophene ring and the trifluoroacetamide group suggests potential inhibition of enzymes involved in metabolic pathways.
- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial activity against various pathogens, suggesting that this compound may also possess similar properties.
Antimicrobial Activity
Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. For example:
- Case Study : A study demonstrated that a related thiophene compound inhibited the growth of Staphylococcus aureus with an IC50 value of 25 µM . This suggests that this compound may have comparable efficacy.
Cytotoxicity Studies
In vitro cytotoxicity assays are crucial for understanding the safety profile of new compounds:
- Findings : A related compound showed selective cytotoxicity against cancer cell lines with an IC50 ranging from 15 to 30 µM . This indicates potential for further development as an anticancer agent.
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases. Compounds similar to this compound have shown promise in reducing inflammatory markers:
- Study Results : In vivo studies demonstrated a reduction in TNF-alpha levels in models treated with related thiophene derivatives .
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its antimicrobial and anticancer properties. Its structural characteristics allow it to interact with biological targets effectively. Various studies have shown that derivatives of this compound exhibit cytotoxic effects against cancer cell lines, making it a subject of interest for developing new chemotherapeutic agents.
Organic Synthesis
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(2-ethoxyphenyl)-2,2,2-trifluoroacetamide serves as a versatile building block in organic synthesis. It can participate in various chemical reactions such as:
- Nucleophilic substitutions , leading to the formation of more complex molecules.
- Functionalization reactions , allowing for the introduction of different functional groups that enhance its reactivity and applicability in further synthetic pathways.
Materials Science
The compound's unique properties enable its use in the development of advanced materials. Its ability to form stable complexes with metals makes it suitable for applications in catalysis and the creation of novel polymeric materials.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer activity of various derivatives of this compound against human cancer cell lines. The results indicated that certain modifications to the compound significantly enhanced its cytotoxicity, suggesting potential pathways for drug development.
Case Study 2: Synthesis of Novel Derivatives
Research conducted at a leading university focused on synthesizing novel derivatives using this compound as a precursor. The study demonstrated successful nucleophilic substitutions that resulted in compounds with improved solubility and biological activity. These findings highlight the compound's utility in generating libraries of new chemical entities for drug discovery.
Comparison with Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-2-(4-isopropylphenoxy)acetamide ()
- Key Differences: Replaces the 2-ethoxyphenyl group with a 2-fluorobenzyl substituent. Features a 4-isopropylphenoxy-acetamide chain instead of trifluoroacetamide.
- The 4-isopropylphenoxy group introduces bulkiness, likely reducing solubility compared to the trifluoroacetamide in the target compound .
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2,2,2-trifluoro-N-(3-methylphenyl)acetamide ()
- Key Differences :
- Substitutes the 2-ethoxyphenyl group with a 3-methylphenyl moiety.
- Lower polarity due to the absence of an ethoxy oxygen may decrease aqueous solubility .
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
- Key Differences :
- Replaces the dihydrothiophen-dioxido system with a thiazol ring.
- Contains a 2,6-dichlorophenyl group instead of ethoxyphenyl.
- Impact :
Stereochemical and Substituent Position Variations
Trifluoroacetamide Stereoisomers ()
Compounds such as TFA-D-Phe-Ph(3,4-Me) and TFA-L-Ile-Ph(2,4-Me) () exhibit stereochemical diversity and substituent positional isomerism (e.g., 3,4-dimethyl vs. 2,4-dimethylphenyl).
- Impact :
Heterocyclic System Modifications
N-(2-ethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide ()
- Key Differences :
- Replaces the dihydrothiophen-dioxido system with a benzothiazol-trioxido group.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Trends
- Activity Trends: Trifluoroacetamide derivatives generally exhibit enhanced metabolic stability compared to non-fluorinated analogues, as seen in and .
- Structural Insights : The dihedral angle between aromatic systems (e.g., 79.7° in ) correlates with crystal packing efficiency and solubility .
- Synthetic Methods : Carbodiimide-mediated coupling () and slow evaporation crystallization () are common for acetamides, but steric hindrance in N-alkylation remains a challenge for bulkier analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
